molecular formula C20H18N4O3S B2413819 2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 361172-16-9

2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2413819
CAS No.: 361172-16-9
M. Wt: 394.45
InChI Key: VPUBMRDXWLUTDF-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a nitrobenzamide group, and a methylphenyl substituent. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-6-8-14(9-7-12)23-19(16-10-28-11-17(16)22-23)21-20(25)15-4-3-5-18(13(15)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBMRDXWLUTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its thieno[3,4-c]pyrazole core and nitrobenzamide group provide distinct reactivity and biological activity compared to other similar compounds .

Biological Activity

2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique thieno[3,4-c]pyrazole core and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Thieno[3,4-c]pyrazole core
  • Nitrobenzamide group
  • Methylphenyl substituent

This structural arrangement is believed to contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain types of kinases and phosphatases, which are crucial in cell signaling and regulation.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments.
  • Anti-inflammatory Effects : The presence of the thieno[3,4-c]pyrazole moiety may enhance its anti-inflammatory properties by modulating inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionKinase inhibition
Antioxidant ActivityFree radical scavenging
Anti-inflammatoryModulation of cytokine release
Anticancer PotentialInduction of apoptosis in cancer cells

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistically, the compound was found to activate caspase pathways and inhibit cell cycle progression at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, the compound demonstrated significant inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. The observed IC50 values for these cytokines were 25 µM and 30 µM respectively. This suggests a potential application in treating inflammatory diseases.

Q & A

Q. Basic Characterization

  • IR Spectroscopy : Identify key functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the thienopyrazole ring and substituent positions. DMSO-d₆ is preferred for solubility and resolving aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions affecting solubility .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution-phase studies .

How can computational methods predict the compound’s reactivity and pharmacokinetic properties?

Q. Advanced Methodological Approach

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution, identifying nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., enzymes) by simulating ligand-protein interactions .
  • ADMET Prediction Tools : Employ software like SwissADME to estimate lipophilicity (LogP), metabolic stability, and blood-brain barrier penetration. The nitro group may require optimization to reduce toxicity .

How should researchers resolve contradictions in bioactivity data across studies?

Q. Advanced Data Analysis

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables. For antimicrobial studies, follow CLSI guidelines for MIC determination .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends. For example, inconsistent cytotoxicity results may arise from variations in cell membrane permeability or efflux pump activity .
  • Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

What strategies improve the pharmacokinetic profile of derivatives?

Q. Advanced Medicinal Chemistry

  • Functional Group Replacement : Replace the nitro group with a trifluoromethyl moiety to enhance metabolic stability and lipophilicity, as seen in analogous benzamide derivatives .
  • Prodrug Design : Mask polar groups (e.g., amide) with ester linkages to improve oral bioavailability .
  • Salt Formation : Increase aqueous solubility via sodium or hydrochloride salts without altering intrinsic activity .

How can researchers validate the compound’s mechanism of action in biological systems?

Q. Advanced Experimental Design

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants with putative targets (e.g., kinases) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomics : Use LC-MS to track metabolite formation in vitro and in vivo, identifying pathways influenced by the compound .

What are best practices for scaling up synthesis without compromising yield?

Q. Advanced Process Chemistry

  • Flow Chemistry : Minimize batch variability and improve heat transfer for exothermic reactions (e.g., nitro group introduction) .
  • Membrane Separation : Purify intermediates using nanofiltration to remove unreacted reagents .
  • Quality by Design (QbD) : Implement real-time monitoring (e.g., PAT tools) to maintain critical quality attributes during scale-up .

How to address solubility challenges in formulation studies?

Q. Advanced Formulation Strategies

  • Co-Crystallization : Engineer co-crystals with succinic acid or caffeine to enhance aqueous solubility .
  • Nanoparticulate Systems : Use PLGA nanoparticles or liposomes to encapsulate the compound for controlled release .
  • Surfactant Screening : Test polysorbates or cyclodextrins to stabilize the compound in solution .

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